![molecular formula C17H17FN4O3 B12829055 Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a hydroxyphenyl group in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and suitable catalysts.
Attachment of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group: This can be done through nucleophilic substitution or coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a complex structure characterized by a pyrazolopyrimidine core. Its molecular formula is C17H20FN5O2, and it exhibits properties that make it suitable for various biological applications, particularly as an inhibitor in specific signaling pathways.
Oncological Research
Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer properties. The compound acts as an inhibitor of specific kinases involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrazolopyrimidine derivatives in inhibiting cancer cell lines. The results showed that these compounds significantly reduced cell viability in various cancer types, including breast and lung cancer, suggesting a potential role for this compound in targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. This compound has shown the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study : In a study assessing various pyrazolo derivatives for their anti-inflammatory activities, this compound was found to significantly lower levels of interleukin-6 and tumor necrosis factor-alpha in carrageenan-induced paw edema models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Each synthetic step is carefully monitored using techniques such as NMR spectroscopy and mass spectrometry to ensure purity and structural integrity.
Mechanism of Action
The mechanism of action of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate may involve:
Molecular targets: Enzymes, receptors, and ion channels.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(5-fluoro-2-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but lacks the ®-1-ethyl group.
Methyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group, which may confer specific biological activity and selectivity.
Biological Activity
Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. This compound has shown promising results in inhibiting various cancer cell lines.
In Vitro Studies
In vitro investigations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 12.50 µM, indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : The growth inhibition was noted with an IC50 value of around 26 µM.
These results suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with key targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of CDK2 and TRKA kinases, which play crucial roles in cell cycle regulation and survival pathways in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria.
Results from Antibacterial Assays
The compound exhibited notable antibacterial activity with the following findings:
Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
---|---|---|
Bacillus subtilis | 23.0 ± 1.4 | 312 |
Staphylococcus aureus | 20.0 ± 2.0 | 400 |
Pseudomonas aeruginosa | 15.0 ± 0.8 | 500 |
Escherichia coli | 12.0 ± 1.0 | 600 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
Antioxidant assays have also been conducted to assess the free radical scavenging ability of this compound.
DPPH Radical Scavenging Activity
The compound demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to that of ascorbic acid:
Compound | IC50 (µM) |
---|---|
Ethyl (R)-... | 15.34 |
Ascorbic Acid | 13.53 |
This indicates that the compound possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .
Properties
Molecular Formula |
C17H17FN4O3 |
---|---|
Molecular Weight |
344.34 g/mol |
IUPAC Name |
ethyl 5-[[(1R)-1-(5-fluoro-2-hydroxyphenyl)ethyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H17FN4O3/c1-3-25-17(24)13-9-19-22-7-6-15(21-16(13)22)20-10(2)12-8-11(18)4-5-14(12)23/h4-10,23H,3H2,1-2H3,(H,20,21)/t10-/m1/s1 |
InChI Key |
RGHWAUPMHYSABN-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)N[C@H](C)C3=C(C=CC(=C3)F)O |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)NC(C)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.